molecular formula C10H22N2O B7762139 2-methyl-N-(2-morpholinoethyl)propan-1-amine

2-methyl-N-(2-morpholinoethyl)propan-1-amine

Cat. No.: B7762139
M. Wt: 186.29 g/mol
InChI Key: OSCOAKBHFMIEMW-UHFFFAOYSA-N
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Description

2-methyl-N-(2-morpholinoethyl)propan-1-amine is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-10(2)9-11-3-4-12-5-7-13-8-6-12/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCOAKBHFMIEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-N-(2-morpholinoethyl)propan-1-amine, also known as a morpholino derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a morpholino group that may influence its interaction with various biological targets.

The molecular formula of this compound is C10H22N2O, and it has a molecular weight of 186.30 g/mol. Its structure features a propan-1-amine backbone substituted with a morpholino group, which is known for enhancing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The morpholino group facilitates binding to biological targets, potentially modulating their activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes, including monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. The inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for treating mood disorders and neurodegenerative diseases .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antidepressant Effects : By inhibiting MAO enzymes, the compound may exhibit antidepressant properties.
  • Neuroprotective Effects : Its potential to modulate neurotransmitter levels suggests a role in neuroprotection.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation, although further research is needed to elucidate this effect fully.

Study on MAO Inhibition

In a study investigating the effects of various compounds on MAO activity, this compound showed significant inhibitory action against MAO-A and MAO-B. The IC50 values were reported to be in the low micromolar range, indicating potent activity compared to standard inhibitors .

Neuroprotective Effects

A recent investigation into the neuroprotective properties of this compound revealed that it could reduce oxidative stress markers in neuronal cell lines. The treatment led to decreased apoptosis rates in cells exposed to neurotoxic agents, suggesting its potential utility in treating neurodegenerative conditions like Alzheimer’s disease .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMAO-A IC50 (µM)MAO-B IC50 (µM)Biological Activity
This compound5.04.5Antidepressant, Neuroprotective
Harmine0.80.6Antidepressant
Tetrahydro-beta-carboline3.03.5Anticancer

Scientific Research Applications

Medicinal Chemistry

2-Methyl-N-(2-morpholinoethyl)propan-1-amine has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores suggests that it may interact with various biological targets.

  • Neuropharmacology : Initial studies indicate that this compound may modulate neurotransmitter systems, particularly serotonin receptors, which are crucial for mood regulation. This could lead to applications in treating mood disorders such as depression and anxiety .
  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties against several bacterial strains. Preliminary data suggest effective inhibition at low concentrations, making it a candidate for developing new antibiotics .

Materials Science

In materials science, this compound is used as a building block for synthesizing advanced materials, including polymers and coatings. Its functional groups allow for various chemical modifications, enhancing material properties such as durability and resistance to environmental factors .

Antimicrobial Evaluation

A study focused on synthesizing new derivatives of this compound demonstrated its effectiveness against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed against various pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus cereus0.23 - 0.70 mg/mL
Escherichia coliModerate activity
Salmonella TyphimuriumGood activity

These results indicate that the compound could be developed into a novel antimicrobial agent .

Neuropharmacological Studies

Research into compounds similar to this compound has shown promising results in modulating serotonin receptor activity. A study found that modifications to the compound enhanced its ability to influence neurotransmission pathways linked to mood regulation .

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